

An In-depth Technical Guide to Ac4GalNAz: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-[(Azidoacetyl)amino]-2-deoxy-D-galactose

Cat. No.: B1193203

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For Researchers, Scientists, and Drug Development Professionals

N-azidoacetylgalactosamine-tetraacylated (Ac4GalNAz) is a chemically modified monosaccharide that has become an invaluable tool in the fields of glycobiology, chemical biology, and drug discovery.[1][2] As an analog of the natural sugar N-acetylgalactosamine (GalNAc), Ac4GalNAz is readily taken up by cells and incorporated into the glycosylation pathway.[3] The key feature of Ac4GalNAz is the presence of a bioorthogonal azido group, which allows for the selective chemical labeling of glycoconjugates through click chemistry.[1][4][5] This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of Ac4GalNAz.

Chemical and Physical Properties

The chemical and physical properties of Ac4GalNAz are summarized in the tables below, providing essential information for its handling, storage, and use in experimental settings.

Table 1: General Properties of Ac4GalNAz

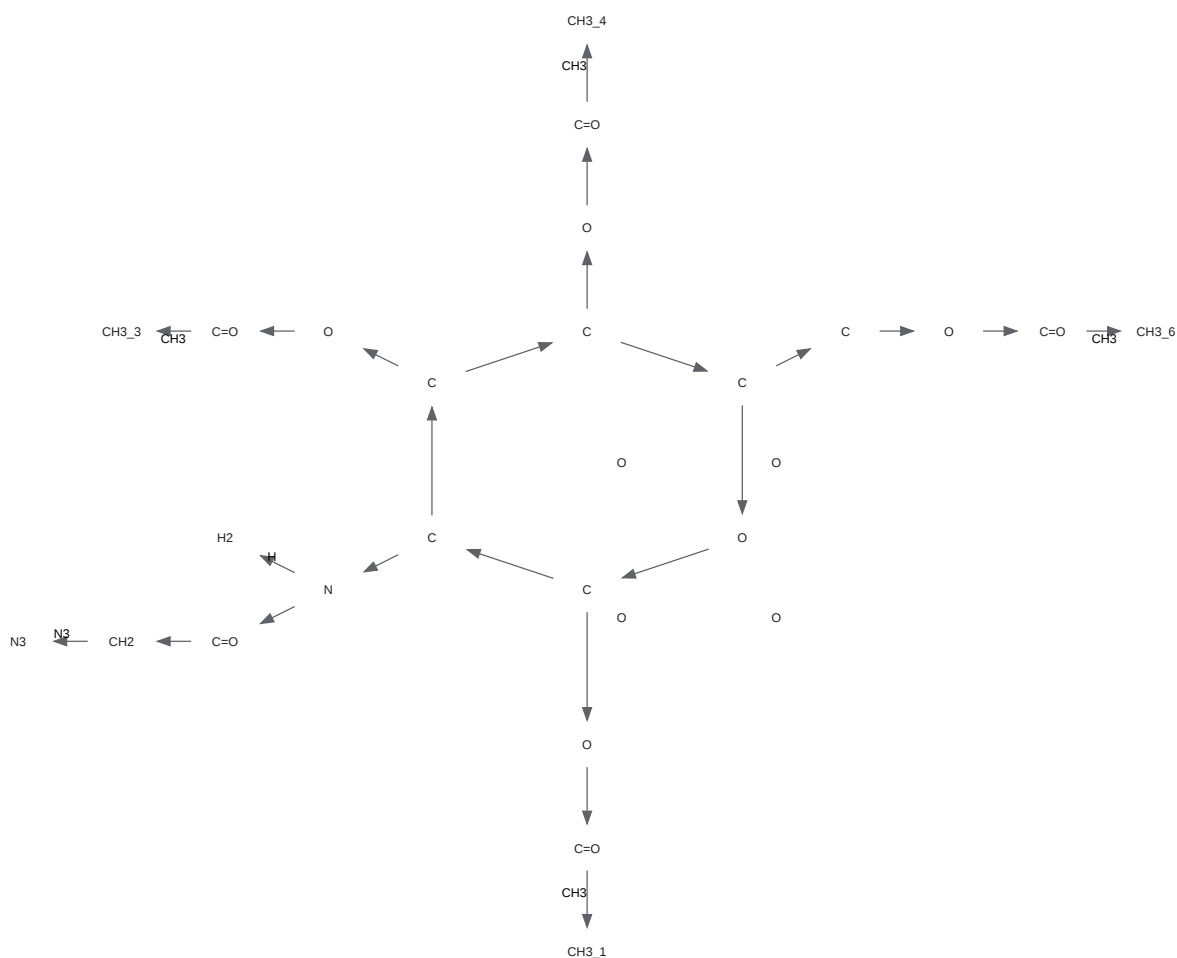
Property	Value	Reference(s)
IUPAC Name	2-[(2-azidoacetyl)amino]-2-deoxy-D-galactopyranose, 1,3,4,6-tetraacetate	[6]
Synonyms	N-Azidoacetyl-D-galactosamine, N-Azidoacetyl-galactosamine-tetraacetylated	[6]
CAS Number	653600-56-7	[1][3][6][7][8]
Molecular Formula	C ₁₆ H ₂₂ N ₄ O ₁₀	[1][6][7][8]
Molecular Weight	430.37 g/mol	[1][3][7][8]
Exact Mass	430.13 g/mol	[7]
Purity	≥90% to ≥95%	[1][5][6][8]

Table 2: Physical and Chemical Characteristics

Property	Description	Reference(s)
Appearance	White to grey amorphous solid or white crystals	[1][3][7][8]
Solubility	Soluble in DMSO, DMF, Methanol, DCM, THF, Chloroform	[3][6][7][8]
Storage Conditions	Store at -20°C, desiccate	[4][6][7][8]
Shipping Conditions	Shipped at ambient temperature	[4][7][8]
Stability	≥ 4 years at -20°C	[6]

Chemical Structure

The chemical structure of Ac4GalNAz features a galactosamine core that is peracetylated, meaning all four hydroxyl groups are protected with acetyl groups. This tetraacetylation enhances the compound's cell permeability and solubility in various organic solvents.[1][7] The N-acetyl group at the C-2 position is modified with an azido group (-N₃).



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Caption: Chemical structure of Ac4GalNAz.

Experimental Protocols

Ac4GalNAz is primarily used for metabolic labeling of glycans, followed by detection via click chemistry.^{[3][9]} The following are generalized protocols for these key experiments.

Metabolic Labeling of Glycoproteins

This protocol describes the in vivo incorporation of Ac4GalNAz into cellular glycoproteins.

- **Cell Culture:** Plate and culture cells to the desired confluency under standard conditions.
- **Preparation of Ac4GalNAz Stock Solution:** Dissolve Ac4GalNAz in a suitable solvent such as DMSO to prepare a concentrated stock solution.
- **Metabolic Labeling:** Add the Ac4GalNAz stock solution to the cell culture medium to a final concentration typically ranging from 25-75 μM .^[3] The optimal concentration and incubation time should be determined empirically for each cell type and experimental goal. Incubate the cells for a period of 24 to 72 hours to allow for metabolic incorporation of the azido sugar into newly synthesized glycoproteins.^[10]
- **Cell Lysis:** After incubation, harvest the cells and lyse them using a suitable lysis buffer containing protease inhibitors.
- **Protein Quantification:** Determine the total protein concentration of the cell lysate using a standard protein assay.

Click Chemistry for Detection of Azide-Labeled Glycoproteins

This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter molecule to the azide-modified glycoproteins.

- **Prepare Click Chemistry Reaction Mix:** In a microcentrifuge tube, combine the cell lysate containing the azide-labeled glycoproteins with the alkyne-functionalized reporter molecule (e.g., a fluorescent dye or biotin).

- **Add Catalyst:** Add the copper(I) catalyst. This is typically prepared by mixing a copper(II) sulfate solution with a reducing agent like sodium ascorbate, and a copper-stabilizing ligand such as Tris(benzyltriazolylmethyl)amine (TBTA).^{[11][12]}
- **Incubation:** Incubate the reaction mixture at room temperature for 1-2 hours to allow the click reaction to proceed to completion.
- **Analysis:** The labeled glycoproteins can now be analyzed by various methods, such as in-gel fluorescence scanning, western blotting, or enriched for mass spectrometry-based proteomic analysis.^{[9][13]}

Signaling Pathways and Experimental Workflows

The utility of Ac4GalNAz lies in its ability to be processed by the cell's natural metabolic pathways, thereby introducing a chemical handle for downstream applications.

Metabolic Incorporation Pathway of Ac4GalNAz

Ac4GalNAz is cell-permeable due to its acetyl groups.^[7] Once inside the cell, cytosolic esterases remove the acetyl groups to yield GalNAz.^[14] GalNAz then enters the GalNAc salvage pathway, where it is converted into UDP-GalNAz.^{[14][15]} This azido-modified sugar donor is then used by glycosyltransferases to incorporate GalNAz into glycoproteins.

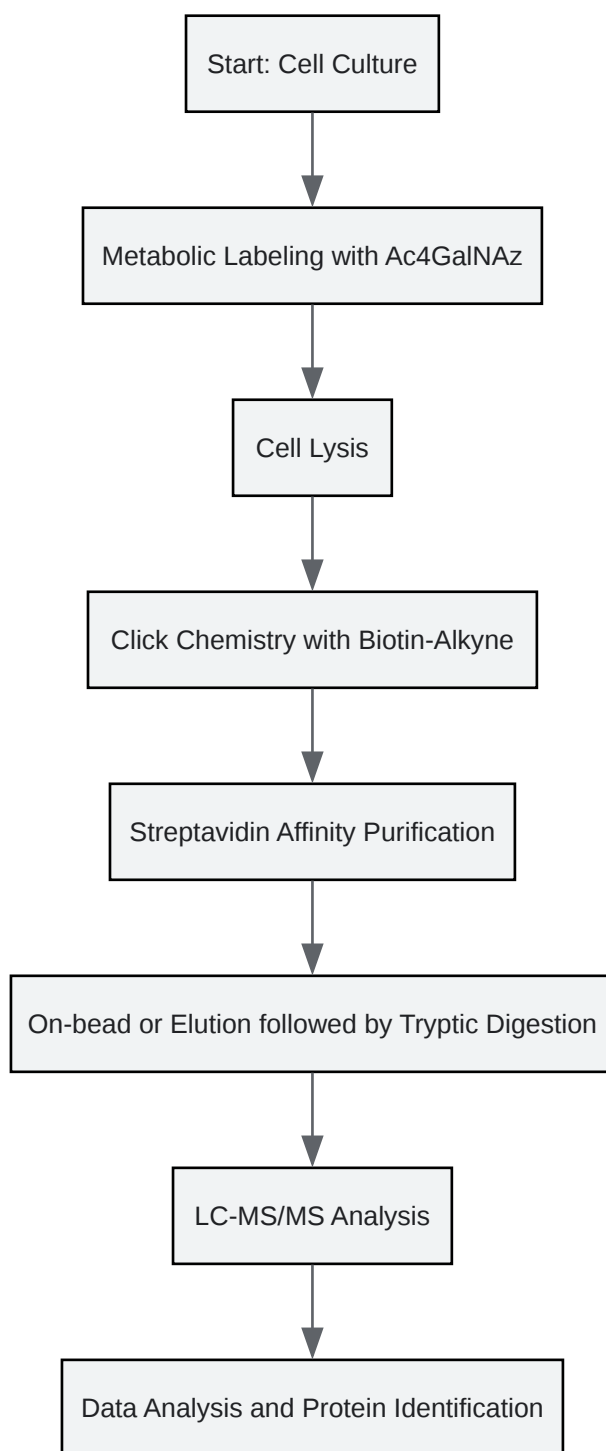


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Caption: Metabolic pathway of Ac4GalNAz incorporation.

Experimental Workflow for Proteomic Analysis

A common application of Ac4GalNAz is in chemical proteomics to identify and quantify glycoproteins. The general workflow involves metabolic labeling, click chemistry-based enrichment, and mass spectrometry analysis.



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Caption: Proteomics workflow using Ac4GalNAz.

In conclusion, Ac4GalNAz is a powerful chemical tool that enables the study of glycosylation in a variety of biological contexts. Its unique chemical properties and bioorthogonal reactivity

provide researchers with a versatile method for labeling, visualizing, and identifying glycoproteins, thereby advancing our understanding of their roles in health and disease.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Ac4GalNAz: Chemical Properties and Structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1193203#ac4galnaz-chemical-properties-and-structure\]](https://www.benchchem.com/product/b1193203#ac4galnaz-chemical-properties-and-structure)

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